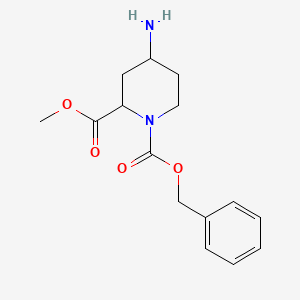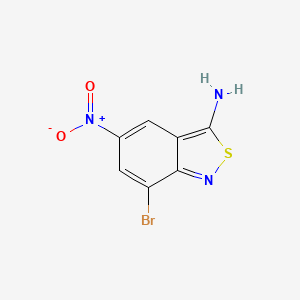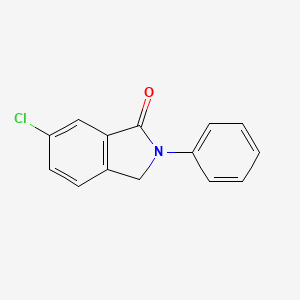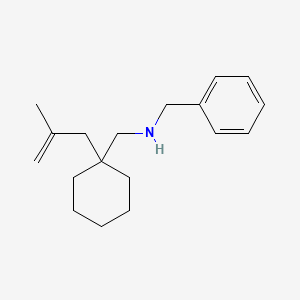
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine is an organic compound with the molecular formula C18H27N It is a derivative of benzenemethanamine and is characterized by the presence of a cyclohexyl group substituted with a 2-methylallyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine typically involves the reaction of benzenemethanamine with 1-(2-methylallyl)cyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N-Benzyl-1-cyclohexylmethanamine hydrochloride: A similar compound with a cyclohexyl group but without the 2-methylallyl substitution.
N-Benzyl-N-methyl-1-phenylmethanamine: Another related compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
N-Benzyl-1-(1-(2-methylallyl)cyclohexyl)methanamine is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C18H27N |
|---|---|
分子量 |
257.4 g/mol |
IUPAC名 |
N-[[1-(2-methylprop-2-enyl)cyclohexyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C18H27N/c1-16(2)13-18(11-7-4-8-12-18)15-19-14-17-9-5-3-6-10-17/h3,5-6,9-10,19H,1,4,7-8,11-15H2,2H3 |
InChIキー |
OHMVKVXIWBUKLI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1(CCCCC1)CNCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)
![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)

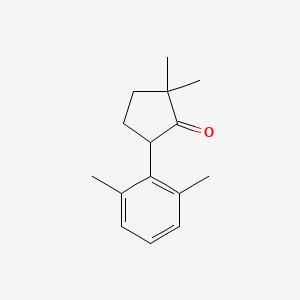
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)

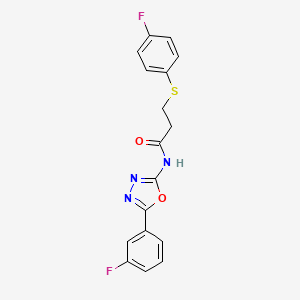
![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
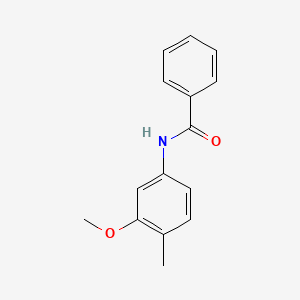
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
